{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol
Overview
Description
{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol is a bicyclic compound with the molecular formula C7H14N2O. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, which is a well-known organic base and catalyst. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
Dabco is known to function as a highly nucleophilic tertiary amine base . This suggests that it may interact with a variety of molecular targets, particularly those that can undergo reactions with nucleophiles.
Mode of Action
DABCO acts as a catalyst and reagent in various organic transformations . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Its mode of action involves the formation of quaternary ammonium salts, which can then undergo nucleophilic attack leading to ring-opening reactions .
Biochemical Pathways
Given its role as a catalyst and reagent in organic synthesis, it can be inferred that dabco may influence a variety of biochemical pathways, particularly those involving the synthesis of carbocyclic and heterocyclic compounds .
Result of Action
The molecular and cellular effects of DABCO’s action are largely dependent on the specific reactions it catalyzes. As a catalyst and reagent in organic synthesis, DABCO can facilitate the formation of a wide array of molecules, including carbocyclic and heterocyclic compounds . These molecules can have various effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DABCO. For instance, the rate and efficiency of the reactions catalyzed by DABCO can be influenced by factors such as temperature, pH, and the presence of other molecules . Furthermore, DABCO is known to be hygroscopic, meaning it readily absorbs moisture from the environment, which can affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with formaldehyde. The reaction typically involves the use of an aqueous solution of formaldehyde and a suitable solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of formaldehyde to a solution of 1,4-diazabicyclo[2.2.2]octane in a suitable solvent, followed by purification steps such as filtration, crystallization, and drying to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated compounds, amines, and aldehydes .
Scientific Research Applications
{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cycloaddition and coupling reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound, known for its strong basicity and catalytic properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic amine with similar nucleophilic and basic characteristics.
Quinuclidine: A bicyclic amine with applications in organic synthesis and as a catalyst.
Uniqueness
{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol is unique due to the presence of the hydroxyl group, which imparts additional reactivity and versatility in chemical reactions. This functional group allows for further derivatization and enhances its utility in various synthetic applications .
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octan-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-6-7-5-8-1-3-9(7)4-2-8/h7,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJZCYUPWINKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020240 | |
Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76950-43-1 | |
Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76950-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076950431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diazabicyclo[2.2.2]oct-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.